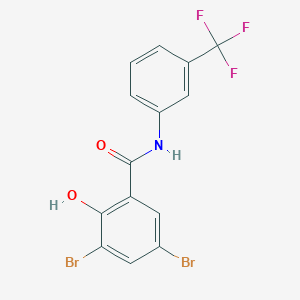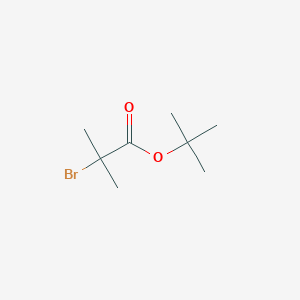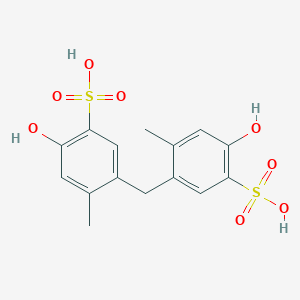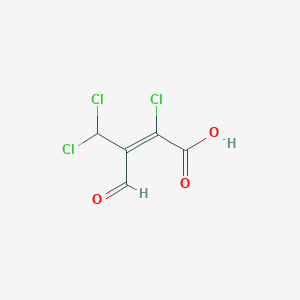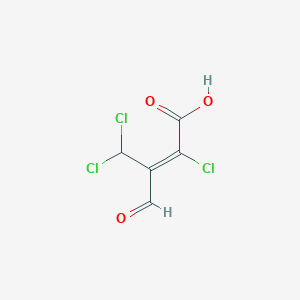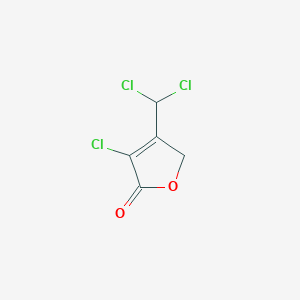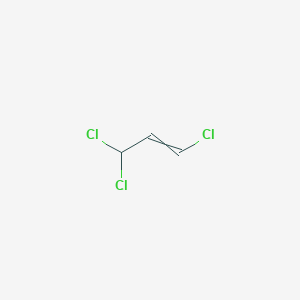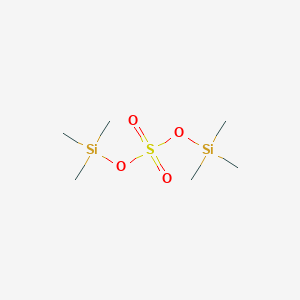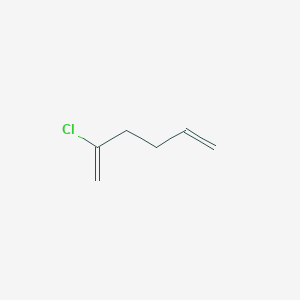
2-Chloro-1,5-hexadiene
Overview
Description
2-Chloro-1,5-hexadiene is an organic compound with the molecular formula C6H9Cl. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chlorine atom attached to the second carbon of a hexadiene chain, which consists of six carbon atoms with two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1,5-hexadiene can be synthesized through several methods. One common laboratory-scale preparation involves the reductive coupling of allyl chloride using magnesium. The reaction proceeds as follows: [ 2 \text{ClCH}_2\text{CH=CH}_2 + \text{Mg} \rightarrow (\text{CH}_2)_2(\text{CH=CH}_2)_2 + \text{MgCl}_2 ]
Industrial Production Methods: On an industrial scale, this compound can be produced by the ethenolysis of 1,5-cyclooctadiene. The reaction involves the use of a catalyst derived from rhenium(VII) oxide on alumina: [ (\text{CH}_2\text{CH=CHCH}_2)_2 + 2 \text{CH}_2=\text{CH}_2 \rightarrow 2 (\text{CH}_2)_2\text{CH=CH}_2 ]
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,5-hexadiene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bonds in the hexadiene chain can participate in electrophilic addition reactions.
Oxidation Reactions: The compound can be oxidized to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.
Addition Reactions: Reagents such as hydrogen halides (e.g., hydrogen chloride) or halogens (e.g., bromine) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted hexadienes.
Addition Reactions: Products include halogenated hexanes.
Oxidation Reactions: Products include epoxides and diols.
Scientific Research Applications
2-Chloro-1,5-hexadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,5-hexadiene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the double bonds in the hexadiene chain are the primary sites of reactivity. The compound can undergo nucleophilic substitution at the chlorine atom and electrophilic addition at the double bonds. These reactions are facilitated by the formation of intermediate carbocations or carbanions, which then proceed to form the final products.
Comparison with Similar Compounds
1,5-Hexadiene: Similar in structure but lacks the chlorine atom.
2-Bromo-1,5-hexadiene: Similar structure with a bromine atom instead of chlorine.
2-Iodo-1,5-hexadiene: Similar structure with an iodine atom instead of chlorine.
Uniqueness: 2-Chloro-1,5-hexadiene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The chlorine atom makes the compound more reactive in nucleophilic substitution reactions and influences the overall stability and reactivity of the molecule.
Properties
IUPAC Name |
2-chlorohexa-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c1-3-4-5-6(2)7/h3H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBJLMQTIJDBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



